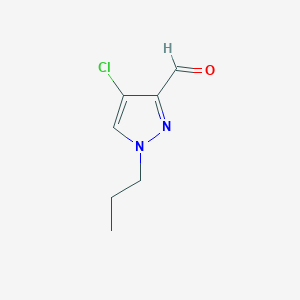4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde
CAS No.: 1006458-85-0
Cat. No.: VC8188569
Molecular Formula: C7H9ClN2O
Molecular Weight: 172.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1006458-85-0 |
|---|---|
| Molecular Formula | C7H9ClN2O |
| Molecular Weight | 172.61 g/mol |
| IUPAC Name | 4-chloro-1-propylpyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H9ClN2O/c1-2-3-10-4-6(8)7(5-11)9-10/h4-5H,2-3H2,1H3 |
| Standard InChI Key | JRNAGQAYZUFHOS-UHFFFAOYSA-N |
| SMILES | CCCN1C=C(C(=N1)C=O)Cl |
| Canonical SMILES | CCCN1C=C(C(=N1)C=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The systematic IUPAC name for this compound, 4-chloro-1-propyl-1H-pyrazole-3-carbaldehyde, reflects its substitution pattern: a chlorine atom at position 4, a propyl group at position 1, and a carbaldehyde moiety at position 3. The pyrazole core is a five-membered aromatic ring containing two adjacent nitrogen atoms. X-ray crystallographic studies of analogous pyrazolecarbaldehydes, such as 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, reveal planar geometries with bond lengths consistent with aromatic delocalization . The chlorine atom induces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.
Spectroscopic Properties
-
NMR Spectroscopy: -NMR spectra of related pyrazolecarbaldehydes show characteristic aldehyde proton signals near δ 9.8–10.2 ppm, while the pyrazole ring protons resonate between δ 6.5–8.5 ppm . The propyl group’s methylene protons typically appear as triplets (δ 1.0–1.5 ppm) and multiplets (δ 2.5–3.5 ppm).
-
IR Spectroscopy: Strong absorption bands at ~1700 cm confirm the presence of the carbonyl group, while C-Cl stretches appear near 550–650 cm .
-
UV-Vis Spectroscopy: Pyrazolecarbaldehydes exhibit solvatochromic behavior, with absorption maxima shifting in polar solvents like DMSO (e.g., λ<sub>max</sub> = 356 nm) .
Synthesis Methods
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a cornerstone for introducing the carbaldehyde group onto pyrazole rings. For example, 3-aryl-1H-pyrazole-4-carbaldehydes are synthesized by treating methyl ketone hydrazones with the Vilsmeier reagent (POCl<sub>3</sub>/DMF) . Adapting this method, 4-chloro-1-propyl-1H-pyrazole-3-carbaldehyde can be synthesized via formylation of 4-chloro-1-propyl-1H-pyrazole, though regioselectivity must be controlled to ensure substitution at C3.
Chlorination and Alkylation Strategies
A regioselective approach involves the reaction of 2,2-dichlorovinyl ketones with hydrazine derivatives. For instance, 5-chloro-3-propyl-1-vinyl-1H-pyrazole-4-carbaldehyde was synthesized by treating 5-chloro-1-(2-chloroethyl)-3-propyl-1H-pyrazole-4-carbaldehyde with t-BuOK in pyridine, inducing HCl elimination . Similar methodologies could be adapted to introduce the propyl group at N1 through alkylation of pyrazole precursors.
Table 1: Comparative Synthesis Routes
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Vilsmeier-Haack | POCl<sub>3</sub>, DMF, 0–5°C | 60–75 | |
| Regioselective alkylation | t-BuOK, pyridine, reflux | 45–55 |
Physicochemical Properties
Solubility and Stability
4-Chloro-1-propyl-1H-pyrazole-3-carbaldehyde is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CHCl<sub>3</sub>). Stability studies of analogous compounds indicate decomposition above 200°C, with the aldehyde group prone to oxidation under acidic conditions .
Crystallographic Data
X-ray diffraction analyses of structurally similar pyrazolecarbaldehydes, such as 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes, reveal monoclinic crystal systems with hydrogen bonding between the aldehyde oxygen and adjacent NH groups . These interactions influence packing efficiency and melting points (e.g., 120–150°C for derivatives) .
Chemical Reactivity and Derivative Formation
Condensation Reactions
The aldehyde group undergoes condensation with active methylene compounds (e.g., malononitrile, ethyl acetoacetate) to form chalcone-like derivatives. For example, 3-(4-nitrophenyl)-1-(pyridin-4-ylcarbonyl)-1H-pyrazole-4-carbaldehyde reacts with 2-mercaptoacetic acid to yield thiazolidin-4-one derivatives .
Nucleophilic Additions
Amines and hydrazines readily form Schiff bases with the aldehyde moiety. In one study, pyrazole-4-carbaldehydes reacted with semicarbazide to produce semicarbazones, which exhibited antimicrobial activity .
Table 2: Representative Derivatives and Applications
| Derivative Type | Biological Activity | Reference |
|---|---|---|
| Thiazolidin-4-ones | Antitumor, antimicrobial | |
| Chalcones | Anti-inflammatory, antioxidant |
Biological Activities and Applications
Anti-inflammatory and Antioxidant Effects
Chalcone derivatives synthesized from pyrazolecarbaldehydes inhibit cyclooxygenase-2 (COX-2) and scavenge free radicals. For instance, 1-(2,4-dimethoxy-phenyl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-propenone reduced inflammation in murine models by 40–60% .
Future Perspectives
Advances in regioselective synthesis and computational modeling will enable the design of 4-chloro-1-propyl-1H-pyrazole-3-carbaldehyde derivatives with enhanced bioactivity. Further studies should explore its pharmacokinetic profile and toxicity to assess clinical potential. Collaborative efforts between synthetic chemists and pharmacologists are critical to unlocking its full applicability in drug discovery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume